molecular formula C14H13N3O2 B2785237 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one CAS No. 571153-80-5

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one

Cat. No. B2785237
CAS RN: 571153-80-5
M. Wt: 255.277
InChI Key: LXRNXZMWTYNVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound with a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the levels of various cytokines and chemokines that are involved in inflammation. It has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one is its unique structure, which makes it a promising candidate for drug development. However, its limited solubility in water and low bioavailability are some of the limitations that need to be addressed in future studies.

Future Directions

There are several future directions for research on 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one. These include:
1. Further investigation of its mechanism of action to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to improve its solubility and bioavailability.
3. Testing its efficacy in clinical trials for the treatment of various diseases.
4. Exploration of its potential use in combination therapy with other drugs.
5. Investigation of its effects on other physiological and biochemical pathways.
Conclusion
This compound is a promising compound that has potential therapeutic applications for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Its unique structure and properties make it a promising candidate for drug development.

Synthesis Methods

The synthesis of 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one involves a multi-step process that begins with the reaction of 2-aminonicotinic acid with ethyl acetoacetate to form an intermediate product. This intermediate product is then reacted with 1,2-diaminocyclohexane to form the final product.

Scientific Research Applications

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13-6-5-12(15-16-13)14(19)17-8-7-10-3-1-2-4-11(10)9-17/h1-6H,7-9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRNXZMWTYNVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331739
Record name 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

571153-80-5
Record name 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.